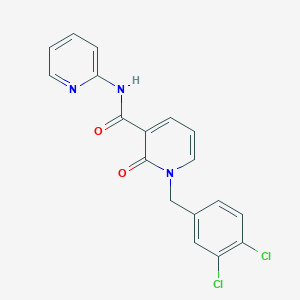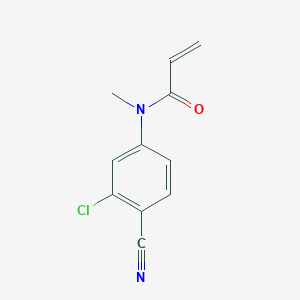
1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride” is a chemical compound with the CAS Number: 2089257-24-7 . It has a molecular weight of 172.61 . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride . The InChI code for this compound is 1S/C7H8N2O.ClH/c10-4-6-3-9 (5-8-6)7-1-2-7;/h3-5,7H,1-2H2;1H .
Chemical Reactions Analysis
While specific chemical reactions involving “1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride” are not available, it’s worth noting that imidazole compounds are often used as key building blocks in the synthesis of diverse heterocyclic compounds and pharmaceutical intermediates .
Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 172.61 . The storage temperature for this compound is 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antimicrobial Agents
1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride is a derivative of imidazole, which is known for its broad range of biological activities. In medicinal chemistry, this compound can be utilized to synthesize new antimicrobial agents. Imidazole derivatives have been reported to exhibit antibacterial and antifungal properties . The structural moiety of imidazole is present in many pharmacologically active compounds, making it a valuable synthon for developing novel therapeutics aimed at combating infectious diseases.
Organic Synthesis: Building Blocks
In the field of organic synthesis, this compound serves as a versatile building block. Its aldehyde group and imidazole ring make it a reactive precursor for synthesizing complex organic molecules. It can be used to create a variety of heterocyclic compounds, which are crucial in the development of drugs and other functional materials .
Pharmacology: Drug Development
The imidazole ring is a core structure in many drugs. Its derivatives, including 1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride, are explored for their therapeutic potential in pharmacology. They are investigated for various pharmacological activities such as anti-inflammatory, antitumor, and antidiabetic effects . This compound could be pivotal in the synthesis of new drugs that address these health issues.
Biotechnology: Enzyme Inhibition
In biotechnology, imidazole derivatives are studied for their enzyme inhibition properties. They can be designed to interact with specific enzymes, potentially leading to the development of new inhibitors that can regulate biological pathways. This application is crucial for understanding disease mechanisms and creating targeted therapies .
Materials Science: Functional Polymers
1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride can be used in materials science to create functionalized polymers. These polymers can have various applications, including as ligands for coordination chemistry or as components in metal-organic frameworks. Such materials are important for catalysis, separation processes, and sensor technology .
Environmental Science: Analytical Applications
While direct applications in environmental science are not explicitly documented, the compound’s potential for forming complex molecules suggests it could be used in analytical chemistry for environmental samples. Imidazole derivatives could be part of sensors or assays designed to detect environmental pollutants or to study environmental processes .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
1-cyclopropylimidazole-4-carbaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c10-4-6-3-9(5-8-6)7-1-2-7;/h3-5,7H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWGIFNRHVYWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(N=C2)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride | |
CAS RN |
2089257-24-7 |
Source


|
| Record name | 1-cyclopropyl-1H-imidazole-4-carbaldehyde hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2589940.png)

![Methyl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2589942.png)
![N-Methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]but-2-ynamide](/img/structure/B2589943.png)

![N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]but-2-ynamide](/img/structure/B2589946.png)

![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2589950.png)



![N-(2-methoxyphenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2589954.png)